Product packaging for 4-Iodo-6-(2-hydroxyphenyl)pyrimidine(Cat. No.:)

4-Iodo-6-(2-hydroxyphenyl)pyrimidine

Cat. No.: B1185154
M. Wt: 298.083
InChI Key: AHNWGZPLYZRYOB-FPLPWBNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Iodo-6-(2-hydroxyphenyl)pyrimidine is a sophisticated pyrimidine derivative designed for advanced research and development applications. The pyrimidine scaffold is a privileged structure in medicinal chemistry and material science, renowned for its role as a fundamental building block in nucleic acids and many bioactive molecules . This particular compound integrates two key functional groups: an iodine atom and a 2-hydroxyphenyl moiety. The iodine substituent makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing researchers to efficiently construct complex bi-aryl systems and elaborate molecular architectures . Concurrently, the ortho-hydroxyphenyl group can serve as a coordinating ligand for metals or contribute to a compound's photophysical properties through intramolecular charge transfer, making it of interest in the development of organic electronic materials or fluorescent probes . Pyrimidine derivatives are extensively investigated for their diverse biological activities, including potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents . As such, this compound is a valuable synthetic intermediate for discovering new therapeutic candidates and functional materials. It is intended for use as a key precursor in organic synthesis, fragment-based drug discovery, and as a core structure in the design of novel chemical entities. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should consult the relevant safety data sheet and handle this compound in accordance with all applicable laboratory safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7IN2O B1185154 4-Iodo-6-(2-hydroxyphenyl)pyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7IN2O

Molecular Weight

298.083

IUPAC Name

(6Z)-6-(6-iodo-1H-pyrimidin-4-ylidene)cyclohexa-2,4-dien-1-one

InChI

InChI=1S/C10H7IN2O/c11-10-5-8(12-6-13-10)7-3-1-2-4-9(7)14/h1-6H,(H,12,13)/b8-7-

InChI Key

AHNWGZPLYZRYOB-FPLPWBNLSA-N

SMILES

C1=CC(=C2C=C(NC=N2)I)C(=O)C=C1

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of 4 Iodo 6 2 Hydroxyphenyl Pyrimidine

Retrosynthetic Strategies for the Targeted Pyrimidine (B1678525) Core

A logical retrosynthetic analysis of 4-iodo-6-(2-hydroxyphenyl)pyrimidine suggests several viable disconnection approaches. The primary disconnections involve the carbon-iodine and the carbon-aryl bonds.

Approach A: Late-stage Iodination

This strategy involves the initial construction of the 6-(2-hydroxyphenyl)pyrimidine core, followed by a regioselective iodination at the C4 position. The key intermediate, 6-(2-hydroxyphenyl)pyrimidine, can be disconnected further. A Suzuki-Miyaura cross-coupling reaction is a powerful method for forming the C6-aryl bond, starting from a 6-halopyrimidine and 2-hydroxyphenylboronic acid. Alternatively, condensation reactions can be employed.

Approach B: Early Introduction of Iodine

In this approach, a pre-iodinated pyrimidine precursor is utilized. For instance, a Suzuki-Miyaura coupling between a 4,6-dihalopyrimidine (e.g., 4,6-dichloropyrimidine (B16783) or 4-iodo-6-chloropyrimidine) and 2-hydroxyphenylboronic acid could be envisioned. This strategy relies on the differential reactivity of the halogen atoms to achieve selective arylation at the C6 position.

Approach C: Cyclocondensation Strategies

This approach builds the pyrimidine ring from acyclic precursors. A Knoevenagel condensation followed by cyclization is a classic route. This would involve the reaction of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine, where one of the precursors already contains the 2-hydroxyphenyl moiety. Multi-component reactions (MCRs) offer a more convergent approach, assembling the pyrimidine core in a single step from three or more starting materials.

These retrosynthetic pathways highlight the central role of modern synthetic methods, such as palladium-catalyzed cross-coupling and multicomponent reactions, in the efficient construction of the target molecule.

Development and Optimization of Synthetic Pathways for this compound

The synthesis of this compound can be achieved through various methods, each with its own advantages in terms of efficiency, regioselectivity, and substrate scope.

Palladium-Catalyzed Cross-Coupling Reactions for Pyrimidine Halogenation and Arylation

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of aryl-substituted pyrimidines. The Suzuki-Miyaura reaction, in particular, is widely used for the formation of C-C bonds between a halogenated pyrimidine and an arylboronic acid. nih.govresearchgate.netresearchgate.netresearchgate.net

For the synthesis of the 6-(2-hydroxyphenyl)pyrimidine core, a common strategy involves the coupling of a 6-chloropyrimidine derivative with 2-hydroxyphenylboronic acid. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions. researchgate.net For instance, Pd(PPh₃)₄ has been effectively used as a catalyst for such transformations. nih.gov

Once the 6-(2-hydroxyphenyl)pyrimidine scaffold is in place, the introduction of the iodine atom at the C4 position can be accomplished through palladium-catalyzed C-H iodination. This method utilizes molecular iodine (I₂) as the iodine source and oxidant, offering a more practical alternative to hypervalent iodine reagents. nih.gov The reaction is directed by a coordinating group, and while direct C-H iodination of the pyrimidine ring can be challenging, related heterocycles have been successfully iodinated using this approach. nih.gov

An alternative strategy involves the sequential cross-coupling of a dihalopyrimidine. For example, starting with 4,6-dichloropyrimidine, a regioselective Suzuki-Miyaura coupling can be performed at the more reactive C4 position, followed by a second coupling at the C6 position. nih.gov However, controlling the regioselectivity can be challenging.

Table 1: Examples of Palladium-Catalyzed Reactions in Pyrimidine Synthesis

ReactantsCatalyst/ReagentsProductYieldReference
6-chloro-2,4-diaminopyrimidine, Arylboronic acidPd(PPh₃)₄6-aryl-2,4-diaminopyrimidineModerate researchgate.net
4,6-dichloropyrimidine, Arylboronic acidPd(OAc)₂/PPh₃, K₃PO₄4-aryl-6-chloropyrimidinePredominant product researchgate.net
N-(pyridin-2-yl)benzamide, I₂Pd(OAc)₂, CsOAcN-(pyridin-2-yl)-2-iodobenzamideHigh nih.gov

Knoevenagel Condensation and Cyclization Approaches in Pyrimidine Synthesis

The Knoevenagel condensation is a fundamental reaction in organic synthesis that can be applied to the construction of the pyrimidine ring. wikipedia.org This reaction involves the nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by dehydration. wikipedia.org In the context of 6-(2-hydroxyphenyl)pyrimidine synthesis, a plausible route involves the condensation of a β-keto ester or a related compound bearing a 2-hydroxyphenyl group with an amidine.

A related approach is the Hantzsch pyridine (B92270) synthesis, which, although primarily for pyridines, shares mechanistic features with pyrimidine syntheses that involve a Knoevenagel condensation as an initial step. mdpi.com

A recent study on the synthesis of 6-arylvinyl-2,4-bis(2'-hydroxyphenyl)pyrimidines employed a Knoevenagel condensation between 2,4-bis(2'-hydroxyphenyl)-6-methylpyrimidine and an aromatic aldehyde in acidic media. acs.org This demonstrates the utility of this reaction in functionalizing a pre-formed pyrimidine ring, a strategy that could be adapted for the synthesis of the target molecule.

The mechanism of multicomponent reactions for the synthesis of fused pyrimidines, such as pyrido[2,3-d]pyrimidines, often initiates with a Knoevenagel condensation. nih.gov This highlights the versatility of this reaction in building complex heterocyclic systems.

Table 2: Knoevenagel Condensation in Heterocyclic Synthesis

ReactantsCatalyst/ConditionsKey Intermediate/ProductReference
2-Methoxybenzaldehyde, Thiobarbituric acidPiperidine, EthanolEnone product wikipedia.org
2,4-bis(2'-hydroxyphenyl)-6-methylpyrimidine, Aromatic aldehydeAcidic media6-arylvinyl-2,4-bis(2'-hydroxyphenyl)pyrimidine acs.org
Benzaldehyde, Meldrum's acid, 6-AminouracilAqueous mediaPyrido[2,3-d]pyrimidine derivative nih.gov

Multi-Component Reactions for the Assembly of the Pyrimidine System

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like substituted pyrimidines from simple starting materials in a one-pot process. mdpi.comresearchgate.net Several named MCRs, such as the Biginelli reaction, are well-established for pyrimidine synthesis, although they typically yield dihydropyrimidines that may require a subsequent oxidation step.

More contemporary MCRs have been developed to provide direct access to fully aromatized pyrimidines. For instance, an iodine-catalyzed three-component reaction of aryl methyl ketones, 2-aminopyridines, and barbituric acids has been reported for the synthesis of pyrimidine-linked imidazopyridines. nih.gov While not directly yielding the target molecule, this demonstrates the potential of iodine catalysis in MCRs for pyrimidine synthesis.

Another example is the one-pot synthesis of 4,5-disubstituted pyrimidines from a ketone and formamidine (B1211174) acetate (B1210297) in n-propanol. baranlab.org This method is notable for its operational simplicity and use of inexpensive reagents. baranlab.org Adapting such an MCR to incorporate the 2-hydroxyphenyl and iodo functionalities would be a novel and efficient route to this compound.

Regioselectivity and Stereochemical Control in Synthesis

Achieving the desired regiochemistry is a critical aspect of synthesizing asymmetrically substituted pyrimidines like this compound. In sequential cross-coupling reactions on dihalopyrimidines, the inherent reactivity differences between the halogenated positions often dictate the outcome. For instance, in 2,4-dichloropyrimidine, the C4 position is generally more reactive towards nucleophilic substitution and Suzuki coupling than the C2 position. nih.gov

In the synthesis of 4-amino-2,8-disubstituted pyrido[3,2-d]pyrimidines, the regioselectivity of amination and thiolation was found to be dependent on the reaction conditions. nih.gov Amination occurred selectively at C2, while the site of thiolation could be controlled by the choice of solvent and base. nih.gov Such principles of regiocontrol are transferable to the synthesis of other substituted pyrimidines.

When employing cyclocondensation strategies, the regioselectivity is determined by the substitution pattern of the acyclic precursors. Careful design of the starting materials is therefore essential to ensure the formation of the desired isomer.

Stereochemical considerations are less relevant for the synthesis of the planar this compound itself. However, in reactions such as the Knoevenagel condensation leading to vinyl-substituted pyrimidines, the formation of E/Z isomers is possible. In the synthesis of 6-arylvinyl-2,4-bis(2'-hydroxyphenyl)pyrimidines, the E-isomer was selectively formed. acs.org

Derivatization and Functionalization Strategies for Analogue Library Generation

The this compound scaffold is well-suited for further derivatization to generate a library of analogues for structure-activity relationship (SAR) studies. The iodine atom at the C4 position is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of aryl, alkynyl, and amino substituents at this position.

The phenolic hydroxyl group on the phenyl ring at the C6 position can also be functionalized. Standard reactions such as etherification or esterification can be employed to introduce further diversity. Additionally, the pyrimidine ring itself can undergo further transformations. For example, the nitrogen atoms can be quaternized or oxidized to N-oxides, which can alter the electronic properties and biological activity of the molecule.

A study on the synthesis of 4,6-disubstituted pyrimidine-based kinase inhibitors demonstrated the utility of sequential nucleophilic aromatic substitution (SNAr) and Suzuki coupling reactions to build a library of compounds. nih.gov This highlights a general and effective strategy for the diversification of pyrimidine cores.

Modifications at the Pyrimidine Core

The chemical architecture of this compound offers a versatile platform for structural elaboration, particularly through reactions targeting the pyrimidine core. The iodine atom at the 4-position is a key functional handle, serving as a leaving group in nucleophilic substitution reactions and as a reactive site for transition-metal-catalyzed cross-coupling reactions. evitachem.com These methodologies allow for the introduction of a wide array of substituents, fundamentally altering the electronic and steric properties of the molecule.

One of the primary transformations is the nucleophilic aromatic substitution (SNAr) of the iodide. evitachem.com The electron-deficient nature of the pyrimidine ring facilitates the displacement of the iodo group by various nucleophiles. This approach is instrumental in installing nitrogen, oxygen, and sulfur-based functional groups. For instance, reactions with primary or secondary amines can yield 4-amino-6-(2-hydroxyphenyl)pyrimidine derivatives, while treatment with alkoxides or thiolates can introduce ether or thioether linkages, respectively.

Furthermore, the C-I bond is highly amenable to palladium-catalyzed cross-coupling reactions, which have become a cornerstone of modern synthetic chemistry for forging carbon-carbon and carbon-heteroatom bonds. These reactions significantly expand the diversity of accessible derivatives.

Suzuki-Miyaura Coupling: Reaction with aryl- or heteroarylboronic acids or esters introduces new aromatic or heteroaromatic systems at the 4-position. This is a powerful method for creating bi-aryl structures, which are common motifs in pharmacologically active compounds.

Sonogashira Coupling: The coupling with terminal alkynes introduces alkynyl substituents. These groups can serve as valuable synthetic intermediates for further transformations or as part of a final target structure.

Heck-Mizoroki Coupling: This reaction allows for the introduction of alkenyl groups by coupling with alkenes.

Buchwald-Hartwig Amination: This provides an alternative and often more general method than SNAr for introducing amine functionalities, including those derived from less nucleophilic amines.

These transformations demonstrate the synthetic versatility of the pyrimidine core, allowing for systematic modifications to explore structure-activity relationships. researchgate.net

Table 1: Representative Modifications at the C4-Position of the Pyrimidine Core

Reaction Type Typical Reagents Resulting Group at C4 Significance
Nucleophilic Substitution Amines (R₂NH), Thiols (RSH), Alcohols (ROH) -NR₂, -SR, -OR Introduction of key heteroatom functionalities. evitachem.com
Suzuki-Miyaura Coupling Ar-B(OH)₂, Pd catalyst, Base Aryl/Heteroaryl Forms C-C bonds, introducing diverse aromatic systems.
Sonogashira Coupling Terminal Alkyne, Pd/Cu catalyst, Base Alkynyl (-C≡CR) Introduces linear, rigid alkynyl pharmacophores.

Chemical Transformations of the 2-Hydroxyphenyl Substituent

The 2-hydroxyphenyl moiety is not merely a passive substituent; its hydroxyl group is a reactive center that can be readily modified and can influence reactions on the pyrimidine core. evitachem.com The proximity of the hydroxyl group to the pyrimidine ring can lead to intramolecular interactions, such as hydrogen bonding, which can influence the conformation and reactivity of the entire molecule. nih.gov

The primary chemical transformations involving the hydroxyl group are etherification and esterification. evitachem.com

O-Alkylation (Etherification): The phenolic proton can be removed by a suitable base (e.g., sodium hydride, potassium carbonate) to form a phenoxide, which then acts as a nucleophile. Reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) via the Williamson ether synthesis yields the corresponding ether. This modification can alter solubility, lipophilicity, and steric profile, and can be used to block the hydrogen-bonding capability of the hydroxyl group.

O-Acylation (Esterification): The hydroxyl group can be acylated using acid chlorides or anhydrides, typically in the presence of a base like pyridine or triethylamine. This converts the hydroxyl group into an ester. Ester groups can act as prodrugs, which are cleaved in vivo to release the active phenolic compound, or they can contribute to the binding of the molecule to its biological target.

Beyond these direct modifications, the hydroxyl group plays a significant role in directing chemical reactions. During the synthesis of the parent compound, the ortho-hydroxy group is noted to assist in the regioselective iodination at the C4 position of the pyrimidine ring through hydrogen-bond-assisted coordination. evitachem.com This directing effect underscores the electronic influence of the substituent on the core heterocycle. Furthermore, the presence of the 2-hydroxyphenyl group enables the potential for excited-state intramolecular proton transfer (ESIPT) to the pyrimidine nitrogen atoms, a photophysical process that can be modulated by chemical modification of the hydroxyl group. nih.gov

Table 2: Common Transformations of the 2-Hydroxyphenyl Group

Reaction Type Typical Reagents Resulting Functional Group Purpose/Significance
O-Alkylation Alkyl halide (R-X), Base (e.g., K₂CO₃) Ether (-OR) Modulates lipophilicity; blocks hydrogen bonding. evitachem.com
O-Acylation Acyl chloride (RCOCl), Base (e.g., Pyridine) Ester (-OCOR) Can act as a prodrug moiety; introduces new interaction points. evitachem.com

Introduction of Diverse Pharmacophoric Groups

The synthetic handles on both the pyrimidine core and the 2-hydroxyphenyl substituent provide a dual-pronged approach for the strategic introduction of pharmacophoric groups. A pharmacophore is an ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. The ability to modify this compound at two distinct sites allows for the creation of a large and diverse chemical library for biological screening.

Leveraging the Pyrimidine Core: The iodo group at the C4-position is the primary gateway for introducing a vast range of pharmacophores. As detailed in section 2.4.1, cross-coupling reactions are particularly effective. For example, Suzuki coupling can be used to introduce substituted phenyl rings, which are prevalent in kinase inhibitors. rsc.org The installation of nitrogen-containing heterocycles, known to be key pharmacophoric elements in many drug classes, can also be achieved. Buchwald-Hartwig amination allows for the introduction of substituted amino groups, which can act as hydrogen bond donors or acceptors and are crucial for the activity of many enzyme inhibitors and receptor ligands. nih.gov

Leveraging the 2-Hydroxyphenyl Substituent: The hydroxyl group serves as an anchor point for introducing pharmacophores via ether or ester linkages. This strategy is useful for probing pockets in a protein binding site that are accessible from the hydroxyphenyl portion of the molecule. For example, linking polyethylene (B3416737) glycol (PEG) chains via an ether bond can improve pharmacokinetic properties, while attaching specific carboxylic acids via an ester bond can target particular interactions within a binding site.

By combining modifications at both sites, chemists can fine-tune the properties of the molecule in a highly controlled manner. A pharmacophore can be installed at the C4-position to provide the primary binding interaction, while the 2-hydroxyphenyl group can be modified to optimize secondary interactions, solubility, or metabolic stability. This combinatorial approach is a powerful strategy in modern drug discovery, enabling the systematic optimization of a lead compound. The versatility of pyrimidine derivatives has been demonstrated in the development of compounds with a range of biological activities, including PIM-1 kinase inhibition. rsc.org

Table 3: Strategies for Introducing Pharmacophoric Groups

Target Site Reaction Methodology Pharmacophore Type Introduced Potential Application/Rationale
Pyrimidine C4-Position Suzuki-Miyaura Coupling Substituted Aryls/Heteroaryls Core structural elements for kinase inhibitors, anti-inflammatory agents. nih.gov
Pyrimidine C4-Position Buchwald-Hartwig Amination Substituted Amines Hydrogen bond donors/acceptors to interact with protein active sites. nih.gov
2-Hydroxyphenyl Group O-Alkylation (Etherification) Alkoxy, Benzyloxy, PEG chains Modulate solubility, lipophilicity, and pharmacokinetic properties.

| 2-Hydroxyphenyl Group | O-Acylation (Esterification) | Acyl, Benzoyl groups | Prodrug strategies; introduction of additional binding motifs. |

Computational and Theoretical Investigations of 4 Iodo 6 2 Hydroxyphenyl Pyrimidine

Quantum Chemical Characterization of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-Iodo-6-(2-hydroxyphenyl)pyrimidine, these methods elucidate its stability, electronic properties, and photochemical behavior.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G*, are employed to determine the optimized molecular geometry and other electronic properties of pyrimidine (B1678525) derivatives. nih.govresearchgate.net For this compound, the ground-state geometry is optimized to find the most stable conformation.

DFT calculations also provide insights into the electronic properties, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For similar pyrimidine derivatives, the distribution of HOMO and LUMO is often localized on different parts of the molecule, indicating potential charge transfer characteristics upon excitation. researchgate.net

ParameterValue
Bond Length C4-I (Å)~2.10
Bond Length C6-C(phenyl) (Å)~1.49
Bond Angle N1-C6-N3 (°)~116
Dihedral Angle (Pyrimidine-Phenyl) (°)Variable, depends on intramolecular H-bond

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties and Proton Transfer Mechanisms

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for studying the electronic excited states of molecules. nih.gov For compounds like this compound, which possess a 2-hydroxyphenyl substituent, TD-DFT is particularly useful for investigating phenomena such as Excited-State Intramolecular Proton Transfer (ESIPT). acs.orgresearchgate.netmdpi.com

The ESIPT process involves the transfer of the hydroxyl proton to a nitrogen atom on the pyrimidine ring upon photoexcitation. This creates a transient tautomer with different electronic and emissive properties. TD-DFT calculations can model the potential energy surfaces of the ground and excited states, elucidating the energy barriers and thermodynamics of the proton transfer. mdpi.com

Studies on structurally related 2-(2'-hydroxyphenyl)pyrimidines have shown that these molecules are often non-luminescent or weakly fluorescent. acs.orgresearchgate.net This is attributed to a rapid, non-radiative decay pathway of the excited tautomer formed after ESIPT. The key role of the hydroxyl group is demonstrated by the fact that analogous compounds without the OH group typically exhibit strong fluorescence. researchgate.net Protonation of the pyrimidine ring can inhibit the ESIPT process, leading to a "switch-on" of fluorescence, a property that can be exploited in designing chemical sensors. acs.org

Table 2: Illustrative TD-DFT Calculated Parameters for ESIPT in a 2-(2'-hydroxyphenyl)pyrimidine Analog (Note: This table is illustrative, based on typical findings for similar compounds.)

PropertyGround State (Enol)Excited State (Enol)Excited State (Keto Tautomer)
Absorption Wavelength (nm)~320--
Emission Wavelength (nm)--~550 (often non-radiative)
Energy Barrier for ESIPT (kcal/mol)HighLow-

Molecular Modeling and Simulation Studies

Molecular modeling and simulations are essential for predicting how a molecule might interact with biological systems, thereby guiding the design of new therapeutic agents.

Molecular Docking Analyses with Predicted Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov For this compound, potential biological targets can be inferred from studies on other pyrimidine derivatives, which are known to inhibit a variety of enzymes, including kinases (e.g., cyclin-dependent kinases - CDKs), and matrix metalloproteinases. evitachem.comnih.govnih.gov

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). nih.gov The ligand, this compound, is then docked into the active site of the protein. The results are scored based on the predicted binding affinity (e.g., in kcal/mol), with lower scores indicating a more favorable interaction. nih.gov

Key interactions that would be analyzed include:

Hydrogen Bonding: The hydroxyphenyl group and the pyrimidine nitrogens are potential hydrogen bond donors and acceptors, respectively. nih.govnih.gov

Halogen Bonding: The iodine atom can form halogen bonds with electron-donating atoms in the protein's active site, which can significantly enhance binding affinity. evitachem.com

Hydrophobic Interactions: The phenyl and pyrimidine rings can engage in hydrophobic interactions with nonpolar residues in the binding pocket. evitachem.com

While specific targets for this compound are not definitively established, its structural motifs suggest it could be investigated as an inhibitor of various kinases or metalloenzymes. evitachem.com

Molecular Dynamics Simulations to Elucidate Ligand-Target Interactions

Molecular dynamics (MD) simulations provide detailed information about the dynamic behavior of a ligand-receptor complex over time. nih.gov Following molecular docking, an MD simulation can be performed to assess the stability of the predicted binding pose and to gain a deeper understanding of the intermolecular interactions. nih.govchemrxiv.org

An MD simulation of the this compound-protein complex would involve placing it in a simulated physiological environment (a box of water molecules and ions) and calculating the atomic motions over a period of nanoseconds to microseconds. nih.govchemrxiv.org

Analysis of the MD trajectory can reveal:

The stability of the ligand within the binding site, measured by the root-mean-square deviation (RMSD).

The flexibility of different parts of the protein and ligand, indicated by the root-mean-square fluctuation (RMSF).

The persistence of key intermolecular interactions, such as hydrogen bonds, throughout the simulation. nih.gov

The free energy of binding, which can be calculated using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area). nih.gov

These simulations are crucial for validating docking results and for understanding the dynamic nature of the ligand-target recognition process. nih.gov

In Silico Prediction of Bioactivity Profiles and Structure-Property Relationships

In silico tools can predict the potential biological activities and physicochemical properties of a molecule based on its structure. Various software and web servers use algorithms trained on large datasets of known compounds to make these predictions. nih.gov For this compound, these tools can provide initial hypotheses about its therapeutic potential.

Predicted bioactivity profiles might suggest activity as a kinase inhibitor, GPCR ligand, or other enzyme inhibitor. nih.gov Structure-property relationships can be established by comparing the predicted activities of a series of related pyrimidine derivatives. For instance, the presence of the iodine atom might be predicted to enhance activity against certain targets due to its ability to form halogen bonds. evitachem.com Similarly, the 2-hydroxyphenyl group is a known pharmacophore that can chelate metal ions, suggesting potential as a metalloenzyme inhibitor. evitachem.com

Furthermore, in silico methods can predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as oral bioavailability, by assessing compliance with guidelines like Lipinski's rule of five. nih.gov These predictions are valuable for prioritizing compounds for further experimental testing.

Conformational Analysis and Tautomerism Studies

The conformational landscape and potential tautomeric forms of this compound are critical to understanding its chemical reactivity, biological activity, and interactions with molecular targets. Computational chemistry provides powerful tools to investigate these aspects at a molecular level.

Conformational Analysis

The conformational flexibility of this compound primarily arises from the rotation around the single bond connecting the pyrimidine and the 2-hydroxyphenyl rings. This rotation dictates the relative spatial arrangement of the two ring systems. A key parameter in this analysis is the dihedral angle defined by the atoms of the C-C bond linking the two rings and adjacent atoms in each ring.

Theoretical studies, often employing methods like Density Functional Theory (DFT), can map the potential energy surface (PES) by systematically varying this dihedral angle and calculating the corresponding energy of the molecule. uni-muenchen.deq-chem.comresearchgate.netvisualizeorgchem.comstackexchange.com This process, known as a relaxed PES scan, helps to identify the most stable conformations (energy minima) and the energy barriers to rotation (transition states).

For this compound, the conformation is influenced by several factors. The steric hindrance between the hydrogen atom at position 5 of the pyrimidine ring and the hydrogen atoms on the phenyl ring can lead to a non-planar arrangement being more stable. Furthermore, the presence of the iodine atom at position 4 and the hydroxyl group at the 2-position of the phenyl ring can introduce additional interactions. Specifically, an intramolecular hydrogen bond could potentially form between the hydroxyl proton and one of the nitrogen atoms of the pyrimidine ring, which would significantly stabilize a planar or near-planar conformation. nih.gov The bulky iodine atom may also influence the conformational preference through steric repulsion or by participating in halogen bonding. acs.orgmdpi.comnih.govnih.gov

Dihedral Angle (°)Relative Energy (kcal/mol)Description
02.5Eclipsed (Planar) - Steric hindrance
300.0Gauche (Twisted) - Energy Minimum
601.8Partially Eclipsed
903.0Perpendicular - Rotational Barrier
1201.5Partially Eclipsed
1500.2Gauche (Twisted) - Near Energy Minimum
1802.8Eclipsed (Planar) - Steric hindrance

Note: The data in this table is illustrative and intended to represent the general features of a potential energy surface scan for a biaryl system. The actual energy values and dihedral angles for this compound would require specific computational studies.

Tautomerism Studies

Tautomerism, the interconversion of structural isomers through the migration of a proton, is a crucial consideration for molecules like this compound which contain both hydroxyl and pyrimidine moieties. The 2-hydroxyphenyl group can exist in equilibrium with its keto tautomer. Furthermore, the pyrimidine ring itself, particularly when protonated or deprotonated, can exhibit different tautomeric forms.

Computational studies on similar hydroxypyrimidine systems have shown that the relative stability of tautomers can be highly dependent on the environment (gas phase vs. solvent) and the presence of other substituents. rsc.orgresearchgate.netmdpi.com For instance, in the gas phase, the enol form is often more stable, while in polar solvents, the keto form can be favored due to better solvation of the more polar tautomer. Density Functional Theory (DFT) calculations are a common method to evaluate the relative energies of different tautomers. orientjchem.orgresearchgate.netnih.gov

For this compound, several tautomeric forms can be envisaged. The primary equilibrium is the phenol-keto tautomerism of the hydroxyphenyl ring. Additionally, proton transfer from the hydroxyl group to one of the pyrimidine nitrogens can lead to zwitterionic tautomers. The relative energies of these forms dictate their population at equilibrium.

As with conformational analysis, specific quantitative data on the tautomeric equilibrium of this compound is not available in the reviewed literature. The following table provides a hypothetical comparison of the relative stabilities of potential tautomers to illustrate the concept.

TautomerDescriptionHypothetical Relative Energy (kcal/mol) - Gas PhaseHypothetical Relative Energy (kcal/mol) - Aqueous Solution
Enol (Phenol)Hydroxyl group on the phenyl ring.0.00.0
KetoProton transferred from hydroxyl to the phenyl ring, forming a ketone.+7.5+4.2
Zwitterion (N1-protonated)Proton from hydroxyl transferred to the N1 of the pyrimidine.+15.2+8.5
Zwitterion (N3-protonated)Proton from hydroxyl transferred to the N3 of the pyrimidine.+14.8+8.1

Note: The data presented in this table is for illustrative purposes only, demonstrating the principles of tautomeric energy differences in different media. The actual relative energies for this compound would need to be determined through specific computational investigations.

Exploration of Biological Activity and Mechanistic Elucidation of 4 Iodo 6 2 Hydroxyphenyl Pyrimidine

Assessment of Bioactivity in In Vitro Systems

A thorough search of scientific databases and literature has not yielded specific studies detailing the in vitro bioactivity of 4-Iodo-6-(2-hydroxyphenyl)pyrimidine. The following subsections outline the types of assays that would be necessary to characterize its biological profile.

Cellular Assays for Antiproliferative and Cytotoxic Effects

No published studies were identified that have evaluated the antiproliferative or cytotoxic effects of this compound in cancer cell lines. Such studies are crucial for identifying potential anticancer properties. Typically, these assays involve treating various cancer cell lines with the compound and measuring cell viability or proliferation. nih.govresearchgate.net

Table 1: Hypothetical Data Table for Antiproliferative Activity of this compound

Cancer Cell LineIC₅₀ (µM)
MCF-7 (Breast)Data not available
A549 (Lung)Data not available
HepG2 (Liver)Data not available
PC3 (Prostate)Data not available

This table is for illustrative purposes only, as no experimental data has been found.

Enzymatic Inhibition or Activation Profiling

There is no available information regarding the effect of this compound on specific enzymes. Pyrimidine (B1678525) derivatives have been known to target various enzymes, including kinases and dihydrofolate reductase. nih.govnih.gov To assess its potential as an enzyme inhibitor or activator, a screening panel against a range of relevant enzymes would be required.

Receptor Binding Affinity and Selectivity Studies

Specific data on the receptor binding affinity and selectivity of this compound is not present in the public domain. Receptor binding assays are essential to determine if a compound exerts its effects by interacting with specific cellular receptors, such as G-protein coupled receptors or nuclear receptors. mdpi.comnih.gov

Antimicrobial and Antiviral Efficacy against Select Pathogens

While pyrimidine derivatives have shown promise as antimicrobial and antiviral agents, no studies have specifically reported the efficacy of this compound against any pathogenic bacteria, fungi, or viruses. nih.govnih.govnih.gov Standard assays such as determining the minimum inhibitory concentration (MIC) against various microbial strains would be necessary to evaluate its potential in this area. nih.govresearchgate.netresearchgate.net

Table 2: Hypothetical Data Table for Antimicrobial Activity of this compound

PathogenMIC (µg/mL)
Staphylococcus aureusData not available
Escherichia coliData not available
Candida albicansData not available
Influenza A virusData not available

This table is for illustrative purposes only, as no experimental data has been found.

Elucidation of Molecular Mechanisms of Action

Given the absence of primary bioactivity data, the molecular mechanism of action for this compound remains unelucidated.

Identification and Validation of Key Biological Targets

Without initial data on its biological effects, the key biological targets of this compound have not been identified or validated. The process of target identification typically follows the discovery of a consistent and potent biological activity.

Investigation of Downstream Signaling Pathways and Cellular Processes

While direct studies on this compound are not publicly available, the investigation into its effects on downstream signaling pathways and cellular processes would likely be guided by the activities of structurally related pyrimidine derivatives. Pyrimidine-based compounds have been shown to modulate a variety of signaling cascades critical in disease pathogenesis.

For instance, certain pyrimidine analogues have been identified as inhibitors of protein kinases, which are key regulators of cellular signaling. A hypothetical investigation into this compound could explore its potential to inhibit kinases involved in cell proliferation and survival, such as the epidermal growth factor receptor (EGFR) or vascular endothelial growth factor receptor (VEGFR). Inhibition of these pathways could lead to anti-cancer effects. ekb.egnih.gov

Another avenue of investigation would be its influence on inflammatory signaling pathways. Some pyrimidine derivatives have demonstrated anti-inflammatory properties, suggesting that this compound could potentially modulate pathways involving cytokines and other inflammatory mediators. gsconlinepress.com Furthermore, given that some pyrimidines act as bone anabolic agents by activating the BMP2/SMAD1 signaling pathway, this could be another area of exploration. nih.gov

Cellular processes that could be affected by this compound include cell cycle progression, apoptosis (programmed cell death), and cell migration. For example, if the compound were to act as a microtubule-targeting agent, as has been seen with some pyridine-pyrimidine amides, it could disrupt mitosis and lead to cell cycle arrest and apoptosis in cancer cells. nih.govnih.gov

Analysis of Ligand-Receptor Interaction Modes

The analysis of how this compound interacts with its potential biological targets is crucial for understanding its mechanism of action. Computational modeling and biophysical techniques would be central to this analysis.

Molecular docking studies could predict the binding pose of the compound within the active site of a target receptor. These studies would assess the role of the pyrimidine core, the iodo-substituent, and the 2-hydroxyphenyl group in forming key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds. The iodine atom, in particular, could function as a halogen bond donor, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding.

Crystallographic studies of the compound in complex with its target protein would provide definitive evidence of the binding mode. This would reveal the precise orientation of the ligand and the specific amino acid residues involved in the interaction, offering a detailed blueprint for the design of more potent and selective analogues.

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Structure-activity relationship (SAR) studies are fundamental to optimizing the biological activity of a lead compound. For this compound, SAR studies would involve synthesizing and testing a series of analogues to understand how modifications to its chemical structure affect its biological potency and pharmacological profile.

Impact of Pyrimidine Core Substitutions on Biological Potency

The pyrimidine core is a common scaffold in many biologically active molecules. researchgate.netnih.govjuniperpublishers.com Modifications to this core would be a key focus of SAR studies. This would involve introducing various substituents at different positions on the pyrimidine ring to probe for improvements in activity. For example, the introduction of small alkyl or amino groups could enhance binding affinity or alter the electronic properties of the ring system, potentially leading to increased potency. The position of the substituents on the pyrimidine nucleus has been shown to greatly influence biological activities. nih.gov

Below is a hypothetical data table illustrating potential SAR findings for pyrimidine core substitutions, based on general principles observed in medicinal chemistry.

Compound IDR1-substituent (at C2)R2-substituent (at C5)Biological Activity (IC50, nM)
1 HH500
1a -CH3H350
1b -NH2H200
1c H-Cl450
1d H-F480

Role of the Halogen and Hydroxyphenyl Group in Pharmacological Profile

The iodine atom at the 4-position and the 2-hydroxyphenyl group at the 6-position are defining features of this compound and would be critical areas of investigation in SAR studies.

The iodine atom is a large, lipophilic halogen that can participate in halogen bonding. Replacing iodine with other halogens (Fluorine, Chlorine, Bromine) would help to elucidate the importance of both sterics and the halogen bond in receptor binding. It is often observed that the nature of the halogen can significantly impact biological activity.

The 2-hydroxyphenyl group provides a site for hydrogen bonding through the hydroxyl (-OH) group and can engage in pi-stacking interactions. SAR studies would involve modifying this group by:

Moving the hydroxyl group to the meta or para positions to assess the importance of its ortho-positioning.

Replacing the hydroxyl group with other hydrogen-bonding moieties like an amino (-NH2) or a methoxy (B1213986) (-OCH3) group to understand the electronic and steric requirements for activity.

Introducing further substituents on the phenyl ring to explore additional binding pockets.

A hypothetical data table for these modifications is presented below.

Compound IDHalogen (at C4)Hydroxyphenyl SubstitutionBiological Activity (IC50, nM)
1 I2-OH500
2a Br2-OH650
2b Cl2-OH800
2c I3-OH1200
2d I4-OH1500
2e I2-OCH3900

In Vivo Preclinical Evaluation in Animal Models

Following promising in vitro results, the preclinical evaluation of this compound or its optimized analogues would be conducted in animal models of disease.

Efficacy Studies in Established Disease Models

The choice of animal model would depend on the identified in vitro biological activity. For example, if the compound shows potent anti-cancer activity, it would be tested in xenograft models where human cancer cells are implanted into immunocompromised mice. The primary endpoint of such studies would be the inhibition of tumor growth. mdpi.com

If the compound demonstrates anti-inflammatory properties, it could be evaluated in models of arthritis or inflammatory bowel disease. In these models, efficacy would be assessed by measuring reductions in inflammation markers and clinical scores of disease severity.

For potential bone anabolic effects, a bone defect or osteoporosis model in rodents would be appropriate. nih.gov Efficacy would be determined by measuring bone mineral density and other markers of bone formation.

The results of these in vivo studies are critical for determining the therapeutic potential of a compound and its suitability for further development into a clinical candidate.

Pharmacokinetic and Pharmacodynamic Profiling in Preclinical Species

The preclinical evaluation of a novel chemical entity such as this compound would involve a comprehensive assessment of its pharmacokinetic (PK) and pharmacodynamic (PD) properties in various animal models. These studies are crucial for understanding how the organism affects the drug (pharmacokinetics) and how the drug affects the organism (pharmacodynamics), thereby providing a rational basis for its potential therapeutic application.

Pharmacokinetic (PK) Profile

Pharmacokinetic studies are designed to characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound. These parameters are typically evaluated in at least two preclinical species, often a rodent (like a mouse or rat) and a non-rodent (such as a dog or non-human primate), following administration through different routes (e.g., intravenous and oral).

Absorption: Following administration, the rate and extent to which this compound enters the systemic circulation would be determined. Key parameters measured include the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the total drug exposure over time, represented by the area under the plasma concentration-time curve (AUC). The oral bioavailability (F%) would also be calculated by comparing the AUC after oral administration to the AUC after intravenous administration.

Distribution: The extent and pattern of distribution of the compound into various tissues and organs would be investigated. This helps in identifying potential sites of action as well as tissues where the drug might accumulate, which could be relevant for efficacy and safety. The volume of distribution (Vd) is a key parameter that provides an indication of the extent of drug distribution in the body.

Metabolism: In vitro and in vivo studies would be conducted to identify the metabolic pathways of this compound. This involves identifying the major metabolites formed and the primary enzymes responsible for their formation, typically cytochrome P450 (CYP) enzymes. Understanding the metabolic profile is essential for predicting potential drug-drug interactions.

Excretion: The primary routes of elimination of the parent compound and its metabolites from the body, such as through urine or feces, would be determined. The clearance (CL) and elimination half-life (t½) are critical parameters that describe the rate of drug removal from the body.

Illustrative Pharmacokinetic Data Table in Rats (Example Only)

ParameterIntravenous AdministrationOral Administration
Cmax (ng/mL)N/AData not available
Tmax (h)N/AData not available
AUC (ng·h/mL)Data not availableData not available
t½ (h)Data not availableData not available
Vd (L/kg)Data not availableN/A
CL (mL/min/kg)Data not availableN/A
F (%)N/AData not available

Pharmacodynamic (PD) Profile

Pharmacodynamic studies aim to investigate the biochemical and physiological effects of this compound and its mechanism of action. These studies would be guided by the initial in vitro findings that suggested its potential biological activity.

In Vivo Efficacy: The therapeutic potential of the compound would be evaluated in relevant animal models of disease. For instance, if the compound is being developed as an anti-inflammatory agent, its efficacy would be tested in models of inflammation. The dose-response relationship would be established to identify the optimal dose range for achieving the desired therapeutic effect.

Target Engagement and Mechanism of Action: Studies would be conducted to confirm that this compound interacts with its intended molecular target in a living organism. This could involve measuring downstream biomarkers or signaling pathways that are modulated by the target. These studies provide crucial evidence for the compound's mechanism of action in a physiological context.

Illustrative Pharmacodynamic Data Table in a Mouse Model of Disease (Example Only)

Treatment GroupDose (mg/kg)Efficacy Endpoint (e.g., % Inhibition of Tumor Growth)Biomarker Modulation (e.g., % Change from Control)
Vehicle Control00%0%
This compound10Data not availableData not available
This compound30Data not availableData not available
This compound100Data not availableData not available
Positive ControlVariesData not availableData not available

The integration of pharmacokinetic and pharmacodynamic data is essential for establishing a PK/PD relationship. This relationship helps in predicting the plasma concentrations required to achieve a therapeutic effect and provides a basis for selecting appropriate dose levels and dosing regimens for first-in-human clinical trials. Without access to specific research findings on this compound, a detailed discussion of its preclinical profile remains speculative.

Potential Applications As Research Probes and Precursors

Utilization as a Chemical Probe for Target Validation Studies

The validation of novel biological targets is a critical step in modern drug discovery. nih.govnih.gov Chemical probes are small molecules designed to interact with a specific protein target, enabling researchers to study its function in a biological system. 4-Iodo-6-(2-hydroxyphenyl)pyrimidine possesses several structural features that make it an attractive scaffold for the development of such probes.

The core structure is composed of a pyrimidine (B1678525) ring, a common motif in biologically active compounds, and a 2-hydroxyphenyl group. evitachem.com This latter group can participate in hydrogen bonding and act as a chelation site for metal ions, which is a critical feature for interacting with metalloenzymes. evitachem.com Furthermore, the iodine atom at the 4-position of the pyrimidine ring can form halogen bonds, which are specific non-covalent interactions that can enhance binding affinity and selectivity for a target protein. evitachem.com

Computational studies, such as molecular docking, can be used to predict the binding of pyrimidine derivatives to the active sites of enzymes. evitachem.com For instance, the iodine atom could be prioritized to fit into hydrophobic pockets within the binding sites of enzymes like matrix metalloproteinases, while the hydroxyl group engages in crucial hydrogen bonding. evitachem.com The development of potent and selective chemical probes allows for what is known as target validation, confirming the role of a specific protein in a disease pathway before committing to a full-scale drug development program. nih.govnih.gov

Table 1: Potential Biophysical Techniques for Studying Probe-Target Interaction

TechniqueInformation GainedRelevance to this compound
Isothermal Titration Calorimetry (ITC) Binding affinity (Kd), stoichiometry, enthalpy, and entropyQuantifies the thermodynamic forces driving the binding of the compound to a potential target protein. mdpi.com
Microscale Thermophoresis (MST) Binding affinity (Kd) in solutionMeasures changes in the movement of a fluorescently labeled target protein in a temperature gradient upon binding of the compound. mdpi.com
Affinity Chromatography Isolation and identification of binding partnersThe compound could be immobilized on a solid support to capture and identify its interacting proteins from a cell lysate. mdpi.com
Small-angle X-ray scattering (SAXS) Information on the shape and conformation of the protein-ligand complex in solutionProvides structural insights into how the compound binding affects the target protein's overall structure. mdpi.com

Development of Radiolabeled Analogs for In Vivo Molecular Imaging (e.g., PET)

Positron Emission Tomography (PET) is a non-invasive imaging technique that provides quantitative functional information about biological processes in vivo. nih.gov The technique relies on the administration of a molecule labeled with a positron-emitting radionuclide. nih.gov The structural characteristics of this compound make it a candidate for derivatization into a PET radiotracer.

The presence of a stable iodine atom in the molecule provides a direct opportunity for radiolabeling. This could potentially be achieved through:

Isotopic Exchange: Replacing the stable ¹²⁷I atom with a positron-emitting isotope of iodine, such as ¹²⁴I. This approach maintains the original structure of the molecule, which is advantageous for preserving its biological activity.

Radiofluorination: The iodine atom can be a site for nucleophilic substitution, allowing for the introduction of the most commonly used PET radionuclide, Fluorine-18 (¹⁸F). nih.gov While this creates a different molecule, ¹⁸F offers superior imaging characteristics and a more convenient half-life (approx. 110 minutes) for many clinical applications. viamedica.pl

The development of a radiolabeled analog would enable non-invasive, whole-body imaging to study its pharmacokinetics, biodistribution, and target engagement in living subjects. nih.gov This is a crucial step in translational research, bridging the gap between preclinical findings and clinical applications. For example, if the non-radiolabeled compound shows high affinity for a specific cancer-related enzyme, a PET tracer based on its structure could be used for cancer diagnosis, staging, or monitoring treatment response. nih.gov

Application as a Precursor for the Synthesis of Advanced Pharmaceutical Intermediates

In synthetic chemistry, the value of a compound is often determined by its ability to serve as a versatile building block for the creation of more complex molecules. This compound is well-suited for this role, acting as a key pharmaceutical intermediate. tsijournals.comresearchgate.net Pyrimidine derivatives are foundational components in many established and experimental drugs. nih.govmdpi.com

The reactivity of this compound is dictated by its functional groups:

The Iodo Group: The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in various cross-coupling reactions. This allows for the straightforward introduction of a wide range of substituents at this position.

The Hydroxyl Group: The phenolic hydroxyl group can be readily modified through reactions such as etherification or esterification, allowing for fine-tuning of the molecule's properties, such as solubility or its ability to interact with biological targets. evitachem.com

The Pyrimidine Ring: The nitrogen atoms in the pyrimidine ring can also influence its reactivity and be sites for further functionalization.

Table 2: Potential Synthetic Transformations of this compound

Reaction TypeReagents/CatalystResulting StructureSignificance
Suzuki Coupling Boronic acid, Palladium catalystAryl/heteroaryl group replaces iodineForms carbon-carbon bonds, creating complex biaryl structures common in pharmaceuticals.
Sonogashira Coupling Terminal alkyne, Palladium/Copper catalystAlkynyl group replaces iodineIntroduces a linear alkyne moiety, a versatile functional group for further chemistry.
Buchwald-Hartwig Amination Amine, Palladium catalystAmino group replaces iodineForms carbon-nitrogen bonds, introducing diverse amine functionalities.
Williamson Ether Synthesis Alkyl halide, BaseAlkoxy group replaces H of hydroxylModifies the phenolic group, which can alter solubility and binding properties.

This synthetic versatility makes this compound a valuable starting material for creating libraries of related compounds for drug discovery screening or for the efficient, large-scale synthesis of a specific active pharmaceutical ingredient. nih.gov

Role in the Development of Luminescent and Sensing Materials

The development of new materials with specific electronic or optical properties is an active area of research, and this compound has been identified as a compound of interest in this field. evitachem.com The photophysical properties of molecules based on a 2-hydroxyphenyl-substituted heterocyclic core are often governed by a process called Excited-State Intramolecular Proton Transfer (ESIPT).

Upon absorption of light, the proton from the hydroxyl group can transfer to a nearby nitrogen atom on the pyrimidine ring. When the molecule returns to its ground state, this proton transfer is reversed, and light is emitted at a significantly different wavelength than it was absorbed. This large separation between absorption and emission (a large Stokes shift) is a highly desirable property for fluorescent probes and luminescent materials as it minimizes self-quenching and reduces background interference.

The 2-hydroxyphenyl group's ability to chelate metal ions can be combined with this luminescent property to create fluorescent sensors. evitachem.com In the absence of a specific metal ion, the compound might be weakly fluorescent. Upon binding of the target ion, the ESIPT process could be enhanced or modulated, leading to a significant "turn-on" or "turn-off" fluorescent signal. The presence of the heavy iodine atom can also influence the photophysical properties through the "heavy-atom effect," which can promote phosphorescence. This opens up possibilities for developing dual-emitting or ratiometric sensors, which provide more reliable and quantitative measurements.

Advanced Analytical and Spectroscopic Characterization of 4 Iodo 6 2 Hydroxyphenyl Pyrimidine

Chromatographic Techniques for Purity Assessment and Quantitative Analysis in Research Matrices

Chromatographic methods are essential for separating 4-Iodo-6-(2-hydroxyphenyl)pyrimidine from impurities and quantifying it in various research samples. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the primary techniques utilized for these purposes.

Reversed-phase HPLC (RP-HPLC) is a standard and reliable method for assessing the purity of pyrimidine (B1678525) derivatives. researchgate.net A well-developed HPLC method can effectively separate the target compound from starting materials, by-products, and degradation products.

The development of a robust HPLC method for this compound would typically involve optimizing the stationary phase, mobile phase composition, flow rate, and detection wavelength. Given the compound's aromatic nature and moderate polarity, a C18 or C8 stationary phase is generally suitable. researchgate.net The mobile phase often consists of a mixture of an aqueous component (like water with a buffer such as phosphate or formic acid to control pH) and an organic modifier (typically acetonitrile or methanol). Gradient elution is often preferred to ensure good resolution of all components within a reasonable analysis time. UV detection is appropriate due to the presence of chromophores in the molecule. sielc.com

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
GradientStart at 30% B, increase to 95% B over 15 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength254 nm
Injection Volume10 µL

LC-MS/MS is a powerful and highly sensitive technique indispensable for identifying metabolites in preclinical studies. This method couples the separation capabilities of HPLC with the mass analysis capabilities of tandem mass spectrometry, allowing for the detection and structural elucidation of metabolites in complex biological matrices like plasma, urine, and tissue homogenates. researchgate.netnih.gov

For this compound, metabolic transformations are expected to occur primarily through Phase I (oxidation) and Phase II (conjugation) reactions. Common metabolic pathways for pyrimidine-containing compounds include hydroxylation of the aromatic rings and conjugation with glucuronic acid or sulfate. The high mass accuracy of modern mass spectrometers (like Q-TOF) allows for the determination of the elemental composition of metabolites, while MS/MS fragmentation patterns provide structural information. researchgate.net For instance, the loss of a glucuronic acid moiety (176 Da) is a characteristic fragmentation pattern for glucuronide conjugates.

Table 2: Potential Metabolites of this compound and Expected Mass Shifts

Metabolic ReactionModificationExpected Mass Shift (Da)Predicted Metabolite m/z [M+H]⁺
Parent Compound--314.97
Hydroxylation+O+15.99330.97
Glucuronidation+C₆H₈O₆+176.03491.00
Sulfation+SO₃+79.96394.93
Deiodination-I, +H-125.90189.07

Spectroscopic Techniques for Elucidating Structural Insights

Spectroscopic techniques are crucial for confirming the chemical structure of this compound. NMR provides detailed information about the carbon-hydrogen framework, while IR and UV-Vis spectroscopy identify functional groups and electronic properties.

NMR spectroscopy is the most definitive method for structural elucidation of organic molecules in solution. researchgate.net For this compound, ¹H and ¹³C NMR, along with two-dimensional (2D) techniques like COSY, HSQC, and HMBC, would provide an unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrimidine and hydroxyphenyl rings. The chemical shifts will be influenced by the electron-withdrawing nature of the pyrimidine nitrogens and the iodine atom, as well as the electron-donating hydroxyl group. The protons on the hydroxyphenyl ring will exhibit characteristic ortho, meta, and para couplings. The ¹³C NMR spectrum will show signals for each unique carbon atom, with the carbon atom bonded to iodine appearing at a relatively upfield chemical shift due to the heavy atom effect. Conformational analysis, particularly regarding the rotation around the C-C bond connecting the two rings, can be inferred from NOESY experiments and analysis of coupling constants.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆

Atom PositionTechniquePredicted Chemical Shift (ppm)Multiplicity / Notes
Pyrimidine H-2¹H NMR~9.1 - 9.3Singlet (s)
Pyrimidine H-5¹H NMR~7.8 - 8.0Singlet (s)
Hydroxyphenyl H-3'¹H NMR~7.3 - 7.5Triplet (t)
Hydroxyphenyl H-4'¹H NMR~6.9 - 7.1Triplet (t)
Hydroxyphenyl H-5'¹H NMR~7.2 - 7.4Doublet (d)
Hydroxyphenyl H-6'¹H NMR~7.9 - 8.1Doublet (d)
Hydroxyphenyl OH¹H NMR~9.5 - 10.5Broad Singlet (br s)
Pyrimidine C-4 (C-I)¹³C NMR~95 - 105Heavy atom effect
Pyrimidine C-6¹³C NMR~160 - 165-
Hydroxyphenyl C-2' (C-OH)¹³C NMR~155 - 160-

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. researchgate.net For this compound, the IR spectrum would show characteristic absorption bands for the O-H stretch of the phenol, aromatic C-H stretches, C=N and C=C stretches within the aromatic rings, and C-I stretch. The broadness of the O-H band can indicate the presence of hydrogen bonding. ripublication.com

Table 4: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Phenolic O-HStretching3200 - 3600 (Broad)
Aromatic C-HStretching3000 - 3100
Aromatic C=C / C=NStretching1450 - 1650
Phenolic C-OStretching1200 - 1260
Aromatic C-HOut-of-plane Bending750 - 900
C-IStretching500 - 600

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nih.gov The conjugated system formed by the pyrimidine and hydroxyphenyl rings is expected to result in strong UV absorption. The spectrum would likely display intense bands corresponding to π → π* transitions and weaker bands from n → π* transitions, characteristic of heteroaromatic systems. The position of the maximum absorbance (λmax) is sensitive to the solvent polarity. researchgate.net

Table 5: Expected Electronic Transitions and UV-Vis Absorption Maxima (λmax)

Electronic TransitionChromophoreExpected λmax (nm)
π → πAromatic rings (Pyrimidine, Phenyl)~250 - 280
π → πConjugated biaryl system~300 - 350
n → π*Pyrimidine ring nitrogens>350 (Weak intensity)

Crystallographic Analysis of the Compound and its Complexes for Structural Elucidation

Single-crystal X-ray crystallography is the definitive technique for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. This analysis would provide accurate data on bond lengths, bond angles, and torsion angles for this compound.

A key structural feature of interest would be the dihedral angle between the pyrimidine and hydroxyphenyl rings, which defines the molecule's conformation. redalyc.org Furthermore, crystallography would reveal intermolecular interactions, such as hydrogen bonding between the phenolic hydroxyl group of one molecule and a nitrogen atom of the pyrimidine ring of a neighboring molecule. researchgate.net These interactions are crucial in dictating the crystal packing arrangement. Analysis of complexes, for instance with metal ions or other organic molecules, could provide insights into the compound's coordination chemistry and non-covalent binding modes.

Table 6: Typical Parameters Determined from Single-Crystal X-ray Crystallography

ParameterInformation Provided
Crystal Systeme.g., Monoclinic, Orthorhombic
Space GroupSymmetry of the unit cell (e.g., P2₁/c)
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Bond LengthsPrecise distances between bonded atoms (e.g., C-C, C-N, C-I)
Bond AnglesAngles between three connected atoms (e.g., C-N-C)
Torsion (Dihedral) AnglesConformation around bonds (e.g., angle between the two rings)
Hydrogen Bond GeometryDistances and angles of intermolecular hydrogen bonds
Crystal Packing3D arrangement of molecules in the crystal lattice

Conclusion and Future Research Directions

Synthesis of Key Findings Pertaining to 4-Iodo-6-(2-hydroxyphenyl)pyrimidine

Currently, dedicated peer-reviewed studies on the synthesis and biological evaluation of this compound are scarce. However, based on the established chemistry of pyrimidines and related analogues, several key aspects can be inferred.

The synthesis of this compound can likely be achieved through established methodologies in heterocyclic chemistry. evitachem.com Potential synthetic routes include the iodination of a 6-(2-hydroxyphenyl)pyrimidine precursor, the condensation of a pyrimidine (B1678525) core with a 2-hydroxyphenyl-containing building block, or a cyclization reaction from acyclic precursors. evitachem.com The presence of the iodine atom at the 4-position is of particular interest, as it can serve as a versatile handle for further chemical modifications, such as cross-coupling reactions, to generate a library of diverse derivatives. evitachem.com

The 2-hydroxyphenyl moiety is a well-known structural motif in many biologically active compounds, often participating in hydrogen bonding and metal chelation, which can be crucial for target engagement. acs.org Its incorporation into the pyrimidine scaffold suggests the potential for a range of biological activities. Pyrimidine derivatives are known to exhibit a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govjuniperpublishers.comresearchgate.net

Table 1: Inferred Properties of this compound

PropertyInferred CharacteristicSource
Physical State Likely a crystalline solid. evitachem.com
Solubility Expected to be soluble in organic solvents like DMSO and ethanol, with limited solubility in water. evitachem.com
Stability Generally stable under standard conditions, but may be sensitive to light and moisture. evitachem.com
Reactivity The iodine atom is susceptible to nucleophilic substitution. The hydroxyl group can undergo esterification or etherification. evitachem.com

Identification of Unresolved Questions and Academic Research Gaps

The primary and most significant research gap is the lack of empirical data specifically for this compound. The scientific community currently relies on inferences from related compounds, which, while informative, cannot replace direct experimental validation.

Key unresolved questions include:

What are the most efficient and scalable synthetic routes to produce this compound with high purity and yield?

What are the definitive physical and chemical properties of the compound, including its melting point, spectral data (NMR, IR, Mass Spectrometry), and X-ray crystal structure?

What is the full spectrum of its chemical reactivity, particularly the kinetics and scope of reactions at the C-I bond and the phenolic hydroxyl group?

What are the specific biological targets of this compound? Does it exhibit any of the activities commonly associated with pyrimidine derivatives, such as kinase inhibition, antimicrobial effects, or anti-proliferative activity?

What is the nature of the intramolecular interactions between the 2-hydroxyphenyl group and the pyrimidine ring, and how do these influence the compound's conformation and biological activity?

Prospective Avenues for Future Academic Investigation of This Pyrimidine Derivative

The identified research gaps provide a clear roadmap for future investigations. A systematic study of this compound would be a valuable contribution to the field of medicinal chemistry.

Future research should prioritize:

Systematic Synthesis and Characterization: The development and optimization of a reliable synthetic pathway are paramount. Following synthesis, a thorough characterization using modern analytical techniques is necessary to establish a definitive profile of the compound.

Exploration of Chemical Reactivity: A detailed investigation into the reactivity of the C-I bond through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) would unlock access to a diverse library of novel derivatives.

Broad Biological Screening: The compound should be subjected to a wide range of biological assays to identify any potential therapeutic activities. This could include screening against panels of cancer cell lines, various microbial strains, and key enzymes involved in disease pathways.

Computational Modeling and Structure-Activity Relationship (SAR) Studies: In silico studies, such as molecular docking and DFT calculations, could help predict potential biological targets and guide the rational design of more potent analogues. evitachem.com Subsequent synthesis and biological evaluation of these analogues would establish crucial SAR.

Investigation of Photophysical Properties: The presence of the hydroxyphenyl group raises the possibility of interesting photophysical properties, such as fluorescence, which could be explored for applications in chemical sensing or bio-imaging. acs.org

Broader Implications for the Design and Development of Next-Generation Bioactive Pyrimidine Scaffolds

The study of this compound, and its subsequent derivatives, has implications that extend beyond this single molecule. It serves as a case study for the broader potential of "underexplored" chemical space. The insights gained from investigating such compounds can inform the design of future bioactive pyrimidine scaffolds.

The strategic placement of a halogen atom, like iodine, offers a powerful tool for "fragment-based drug discovery" and "lead optimization." The ability to readily diversify a core scaffold through well-established cross-coupling chemistry is a significant advantage in the quest for potent and selective drug candidates. nih.gov

Furthermore, the inclusion of the 2-hydroxyphenyl group highlights the importance of incorporating functionalities capable of specific, directional interactions with biological targets. Understanding how this group modulates the electronic properties and biological activity of the pyrimidine ring can provide valuable design principles for future therapeutic agents.

Q & A

Q. What are the optimal synthetic routes for 4-Iodo-6-(2-hydroxyphenyl)pyrimidine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, iodination at the 4-position of pyrimidine can be achieved using iodine monochloride (ICl) in acetic acid under reflux (80–90°C, 6–8 hours). The 2-hydroxyphenyl group may be introduced via Suzuki-Miyaura coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) and arylboronic acid derivatives . Key variables include solvent polarity (dioxane/water mixtures), temperature (80–100°C), and stoichiometric ratios of reactants (1:1.2 for arylboronic acid:pyrimidine). Yield optimization often requires iterative adjustments to these parameters .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR are critical for confirming the substitution pattern. The hydroxyl proton (2-hydroxyphenyl) appears as a broad singlet (~δ 9–10 ppm), while the pyrimidine protons resonate between δ 8.5–9.5 ppm. Iodo substituents deshield adjacent carbons, detectable via ¹³C NMR .
  • HPLC-MS : Reverse-phase HPLC (C18 column, methanol/water gradient) coupled with high-resolution mass spectrometry (HRMS) validates purity and molecular weight. Electrospray ionization (ESI) in positive mode is recommended for detecting [M+H]⁺ ions .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • Use fume hoods and PPE (gloves, lab coat, goggles) to avoid inhalation or skin contact.
  • Waste containing iodine must be segregated and treated with sodium thiosulfate to reduce toxicity before disposal .
  • Monitor for iodine vapor release during synthesis; employ scrubbers or activated carbon filters .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electronic effects of the iodo and hydroxyl groups. Focus on:
  • Electrophilicity : The iodine atom’s electron-withdrawing effect increases the pyrimidine ring’s susceptibility to nucleophilic attack.
  • Hydrogen bonding : The 2-hydroxyphenyl group may stabilize transition states in coupling reactions. Software like Gaussian or ORCA is recommended .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer :
  • Dose-response profiling : Test across a concentration gradient (0.1–100 µM) to differentiate bacteriostatic vs. cytotoxic thresholds.
  • Structural analogs : Compare with chloro- or fluoro-substituted pyrimidines to isolate iodine-specific effects.
  • Assay standardization : Use validated cell lines (e.g., HEK293 for cytotoxicity) and MIC assays (CLSI guidelines) for microbial studies .

Q. How can reaction conditions be optimized for scalability without compromising regioselectivity?

  • Methodological Answer :
  • Flow chemistry : Continuous flow reactors minimize side reactions (e.g., diiodination) by controlling residence time and mixing efficiency.
  • Catalyst screening : Test Pd-Xantphos or Pd-DavePhos for improved coupling efficiency at lower catalyst loadings (0.5–1 mol%) .

Q. What are the mechanistic implications of the hydroxyl group’s tautomerism in aqueous environments?

  • Methodological Answer : The 2-hydroxyphenyl group undergoes keto-enol tautomerism, which affects solubility and binding affinity. Investigate via:
  • pH-dependent UV-Vis spectroscopy : Monitor absorbance shifts (250–300 nm) across pH 3–10 to identify dominant tautomers.
  • Solvent polarity studies : Compare reaction rates in DMSO (stabilizes enol form) vs. water (favors keto form) .

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